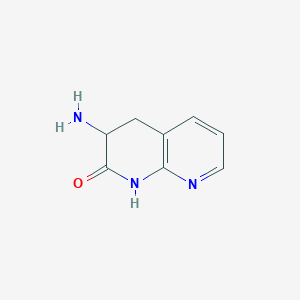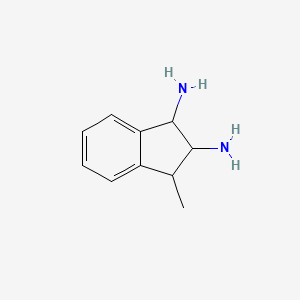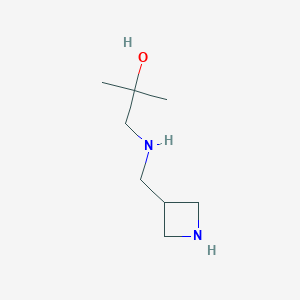
3-amino-3,4-dihydro-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3,4-dihydro-1,8-naphthyridin-2(1H)-one: is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes an amino group and a dihydro-naphthyridinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminonicotinic acid with ethyl acetoacetate, followed by cyclization under acidic conditions. The reaction can be summarized as follows:
Condensation: 2-aminonicotinic acid reacts with ethyl acetoacetate in the presence of a suitable catalyst.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-3,4-dihydro-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Naphthyridinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-amino-3,4-dihydro-1,8-naphthyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-amino-3,4-dihydro-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A parent compound with a similar core structure but lacking the amino and dihydro modifications.
2-amino-1,8-naphthyridine: Similar structure with an amino group at a different position.
3,4-dihydro-1,8-naphthyridin-2-one: Lacks the amino group but shares the dihydro-naphthyridinone core.
Uniqueness
3-amino-3,4-dihydro-1,8-naphthyridin-2(1H)-one is unique due to the presence of both the amino group and the dihydro-naphthyridinone core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-amino-3,4-dihydro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H9N3O/c9-6-4-5-2-1-3-10-7(5)11-8(6)12/h1-3,6H,4,9H2,(H,10,11,12) |
InChI Key |
DPUIMDCUTJCOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)


![Spiro[3.5]nonan-2-ylmethanamine](/img/structure/B11918235.png)
![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)
![5-Chloropyrido[2,3-d]pyrimidine](/img/structure/B11918240.png)

![(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)

![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)

![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)

